Crinecerfont hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H29Cl2FN2OS |

|---|---|

Molecular Weight |

519.5 g/mol |

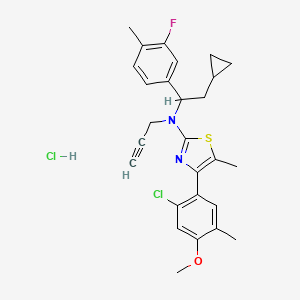

IUPAC Name |

4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine;hydrochloride |

InChI |

InChI=1S/C27H28ClFN2OS.ClH/c1-6-11-31(24(13-19-8-9-19)20-10-7-16(2)23(29)14-20)27-30-26(18(4)33-27)21-12-17(3)25(32-5)15-22(21)28;/h1,7,10,12,14-15,19,24H,8-9,11,13H2,2-5H3;1H |

InChI Key |

BMXALUHUEGRRCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Crinecerfont hydrochloride mechanism of action in congenital adrenal hyperplasia

An In-depth Technical Guide to the Mechanism of Action of Crinecerfont Hydrochloride in Congenital Adrenal Hyperplasia

Introduction

Congenital Adrenal Hyperplasia (CAH) encompasses a group of autosomal recessive disorders characterized by enzymatic defects in adrenal steroidogenesis. The most common form, accounting for approximately 95% of cases, is caused by a deficiency in the 21-hydroxylase enzyme, a critical component in the synthesis of cortisol.[1] This deficiency disrupts the normal production of cortisol, leading to a cascade of pathophysiological consequences orchestrated by the hypothalamic-pituitary-adrenal (HPA) axis. The standard of care has traditionally involved lifelong glucocorticoid (GC) replacement therapy to correct the cortisol deficiency. However, controlling the concurrent androgen excess often requires supraphysiologic GC doses, which carry a significant burden of long-term metabolic, cardiovascular, and bone-related complications.[2][3][4][5]

Crinecerfont (CRENESSITY™), a novel, oral, selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist, represents a paradigm shift in the management of CAH.[1] Developed by Neurocrine Biosciences, it is the first new treatment for CAH in over 70 years, offering a steroid-independent mechanism to control androgen excess.[1][6][7] This technical guide provides a comprehensive overview of the mechanism of action of crinecerfont, supported by quantitative data from pivotal clinical trials and detailed experimental methodologies.

Pathophysiology of Congenital Adrenal Hyperplasia

In healthy individuals, the HPA axis maintains hormonal homeostasis through a tightly regulated negative feedback loop. The hypothalamus secretes corticotropin-releasing factor (CRF), which stimulates the anterior pituitary gland to release adrenocorticotropic hormone (ACTH).[1][8] ACTH then acts on the adrenal cortex to stimulate the production of cortisol. Sufficient circulating cortisol levels inhibit the release of both CRF and ACTH, thus downregulating its own production.

In classic 21-hydroxylase deficiency CAH, the impaired synthesis of cortisol prevents this critical negative feedback.[8][9][10] The resulting unabated secretion of CRF from the hypothalamus leads to chronic hypersecretion of ACTH from the pituitary.[1] This persistent ACTH stimulation causes adrenal hyperplasia and shunts the accumulated cortisol precursors, such as 17-hydroxyprogesterone (17OHP), into the androgen synthesis pathway. The consequent overproduction of adrenal androgens (e.g., androstenedione and testosterone) is responsible for the virilizing signs and long-term complications of the disease.[1][8]

Core Mechanism of Action of Crinecerfont

Crinecerfont is a potent and selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[2][11] The CRF1 receptors are abundantly expressed in the pituitary gland and are the primary mediators of CRF's stimulatory effect on ACTH secretion.[2]

By competitively blocking the binding of endogenous CRF to its receptors in the pituitary, crinecerfont directly addresses the source of ACTH overproduction.[2][11] This targeted intervention reduces the secretion of ACTH, which in turn decreases the downstream stimulation of the adrenal cortex.[2] The result is a significant reduction in the production and circulating levels of adrenal androgens and their precursors, achieved through a glucocorticoid-independent mechanism.[12] This allows for the management of hyperandrogenism while enabling a reduction in the daily glucocorticoid dose towards more physiologic levels, thereby mitigating the risks associated with long-term steroid overexposure.[2][3][13]

Clinical Efficacy: Quantitative Data Summary

The efficacy of crinecerfont has been demonstrated in a comprehensive clinical trial program, including Phase 2 studies and the pivotal Phase 3 CAHtalyst studies in both adult and pediatric populations.

Phase 2 Studies: Hormone Reduction

Initial open-label Phase 2 studies established proof-of-concept by demonstrating rapid and significant reductions in key hormone levels after 14 days of treatment.

Table 1: Median Percent Reduction in Hormone Levels after 14 Days of Crinecerfont

| Population | Crinecerfont Dose | ACTH Reduction | 17OHP Reduction | Androstenedione Reduction | Reference(s) |

|---|---|---|---|---|---|

| Adults (n=8) | 100 mg twice daily | -66% | -64% | -64% | [1][9][14][15] |

| Adolescents (n=8) | 50 mg twice daily | -57% | -69% | -58% |[1][16] |

In the adult study, 73% of female participants (8 of 11) achieved a reduction in testosterone of 50% or greater.[9][14][15]

Phase 3 CAHtalyst Studies: Glucocorticoid Reduction and Androgen Control

The Phase 3 CAHtalyst program confirmed these findings in larger, placebo-controlled, double-blind trials, with primary endpoints focused on both androgen control and the ability to reduce supraphysiologic GC doses.

Table 2: Key Efficacy Endpoints from the Phase 3 CAHtalyst Adult Study (24 Weeks)

| Endpoint | Crinecerfont (n=122) | Placebo (n=60) | LS Mean Difference | P-value | Reference(s) |

|---|---|---|---|---|---|

| % Change in GC Dose from Baseline | -27.3% | -10.3% | -17.0% | <0.001 | [4][13][17] |

| Patients Achieving Physiologic GC Dose | 63% | 18% | - | <0.001 | [4][17] |

| Change in Androstenedione at Week 4 (ng/dL) | -299 | +45.5 | -345 | <0.001 | [4][17] |

LS Mean = Least-Squares Mean. Physiologic GC dose was defined as ≤11 mg/m²/day of hydrocortisone equivalents.

Table 3: Key Efficacy Endpoints from the Phase 3 CAHtalyst Pediatric Study (28 Weeks)

| Endpoint | Crinecerfont (n=69) | Placebo (n=34) | LS Mean Difference | P-value | Reference(s) |

|---|---|---|---|---|---|

| Change in Androstenedione at Week 4 (nmol/L) | -6.9 | +2.5 | -9.3 | 0.0002 | [18] |

| % Change in GC Dose from Baseline at Week 28 | -18.0% | +5.6% | -23.5% | <0.0001 | [18][19] |

| Patients Achieving Physiologic GC Dose at Week 28 | 30% | 0% | - | - |[5] |

Experimental Protocols and Methodologies

The clinical development of crinecerfont involved rigorous study designs to evaluate its safety, tolerability, and efficacy.

Phase 2 Open-Label Study (Adults - NCT03525886)

-

Study Design: An open-label, sequential cohort study conducted at 6 centers in the United States.[9][14][15]

-

Participants: 18 adults (11 women, 7 men) aged 18 to 50 years with a confirmed diagnosis of 21-hydroxylase deficiency CAH.[9][15]

-

Intervention: Participants received oral crinecerfont for 14 consecutive days across four different dosing regimens (50 mg once daily, 100 mg once daily, and 100 mg twice daily).[9][14]

-

Methodology: Serial blood sampling was conducted at baseline and on day 14 to assess 24-hour profiles of hormone concentrations. Samples were analyzed for plasma ACTH and serum 17OHP, androstenedione, and testosterone.[8][10]

-

Primary Outcomes: The main outcomes were the changes in ACTH, 17OHP, androstenedione, and testosterone from baseline to day 14.[9][14]

Phase 3 CAHtalyst Randomized Controlled Trials (Adult - NCT04490915; Pediatric - NCT04806451)

The Phase 3 program consisted of two separate, multinational, randomized, double-blind, placebo-controlled trials for adults and children.[12][17][20]

-

Study Design: Participants were randomized in a 2:1 ratio to receive either crinecerfont or a placebo. The trials included an initial period (4 weeks) on a stable GC dose, followed by a GC dose-reduction and optimization period (20 weeks for adults, 24 for pediatrics).[4][17][19][21] This was followed by an open-label treatment period.[12][20][22]

-

Participants: The adult trial enrolled 182 patients, while the pediatric trial enrolled 103 patients (aged 2-17 years) with classic CAH due to 21-hydroxylase deficiency.[17][19][23]

-

Intervention: Crinecerfont or a matching placebo was administered orally twice daily.[20][22] During the dose-reduction phase, investigators adjusted the GC dose to the lowest level that maintained androstenedione control (defined as ≤120% of the baseline value or within the normal reference range).[4][17][19]

-

Primary Efficacy Endpoints:

-

Key Secondary Endpoints: Included the proportion of patients achieving a physiologic GC dose and the change in androstenedione levels at various time points.[17][19]

Conclusion

This compound introduces a targeted, non-glucocorticoid therapeutic strategy for the management of congenital adrenal hyperplasia. Its mechanism as a CRF1 receptor antagonist directly interrupts the pathophysiologic driver of androgen excess by reducing pituitary ACTH secretion.[2][9][11] Robust quantitative data from a comprehensive clinical trial program have demonstrated that this mechanism translates into significant clinical efficacy, allowing for both the reduction of harmful adrenal androgens and a substantial decrease in the daily glucocorticoid burden for both adult and pediatric patients.[13][17][18] This dual benefit has the potential to fundamentally improve long-term outcomes and quality of life for individuals with CAH.[13][18]

References

- 1. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medscape.com [medscape.com]

- 4. experts.umn.edu [experts.umn.edu]

- 5. contemporarypediatrics.com [contemporarypediatrics.com]

- 6. Neurocrine Biosciences Announces U.S. FDA Accepts New Drug Applications and Grants Priority Review for Crinecerfont for Pediatric and Adult Patients with CAH [prnewswire.com]

- 7. patientcareonline.com [patientcareonline.com]

- 8. Crinecerfont, a CRF1 Receptor Antagonist, Lowers Adrenal Androgens in Adolescents With Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. crenessity.com [crenessity.com]

- 12. biospace.com [biospace.com]

- 13. Neurocrine Biosciences Publishes Phase 3 Study Results of Crinecerfont for CAH in NEJM [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. experts.umn.edu [experts.umn.edu]

- 16. espeyearbook.org [espeyearbook.org]

- 17. Phase 3 Trial of Crinecerfont in Adult Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. hcplive.com [hcplive.com]

- 19. nadf.us [nadf.us]

- 20. Global Safety and Efficacy Registration Study of Crinecerfont in Pediatric Participants With Classic Congenital Adrenal Hyperplasia (CAHtalyst Pediatric Study) [ctv.veeva.com]

- 21. researchgate.net [researchgate.net]

- 22. Crinecerfont for Congenital Adrenal Hyperplasia · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 23. trial.medpath.com [trial.medpath.com]

Crinecerfont Hydrochloride: A Deep Dive into a Selective CRF1 Receptor Antagonist for Congenital Adrenal Hyperplasia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Crinecerfont hydrochloride (also known as NBI-74788) is a potent, orally active, non-peptide, selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1] It represents a novel therapeutic approach for the management of classic congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency.[2][3] By targeting the CRF1 receptor in the pituitary, crinecerfont aims to reduce the excessive secretion of adrenocorticotropic hormone (ACTH), thereby decreasing the overproduction of adrenal androgens, a hallmark of CAH.[4][5] This mechanism of action allows for a reduction in the supraphysiologic doses of glucocorticoids typically required to manage the condition, potentially mitigating the long-term adverse effects associated with chronic steroid overexposure.[6][7] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from clinical trials, and detailed experimental protocols.

Mechanism of Action: Targeting the HPA Axis

In classic CAH, a deficiency in the 21-hydroxylase enzyme impairs the synthesis of cortisol from its precursors in the adrenal glands.[8] The resulting low levels of cortisol lead to a loss of negative feedback on the hypothalamus and pituitary gland, causing an overproduction of corticotropin-releasing factor (CRF) and subsequently, ACTH.[7] This chronic elevation of ACTH stimulates the adrenal cortex, leading to the accumulation of cortisol precursors that are shunted into the androgen synthesis pathway, resulting in hyperandrogenism.[5]

Crinecerfont acts as a selective antagonist at the CRF1 receptor, which is predominantly expressed in the anterior pituitary.[9] By blocking the binding of CRF to its receptor, crinecerfont directly inhibits the signaling cascade that leads to ACTH release.[4] This targeted intervention reduces circulating ACTH levels, which in turn decreases the stimulus for adrenal androgen production, without directly interfering with the glucocorticoid or mineralocorticoid synthesis pathways.[10][11]

Signaling Pathway of CRF1 Receptor and Crinecerfont's Point of Intervention

The binding of CRF to the CRF1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gs-adenylate cyclase signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[12][13] PKA then phosphorylates various downstream targets, ultimately stimulating the synthesis and secretion of ACTH. The CRF1 receptor can also couple to other G-proteins to activate alternative signaling cascades, such as the phospholipase C (PLC)-protein kinase C (PKC) pathway.[14][15]

Quantitative Data from Clinical Trials

Crinecerfont has been evaluated in a series of clinical trials, including Phase 2 and the pivotal Phase 3 CAHtalyst studies in both adult and pediatric populations with classic CAH. The data consistently demonstrate its efficacy in reducing key biomarkers of hyperandrogenism and enabling a reduction in glucocorticoid dosage.

Table 1: Efficacy of Crinecerfont in Adult Patients with Classic CAH (CAHtalyst Adult Study)

| Endpoint | Crinecerfont (n=122) | Placebo (n=60) | p-value | Citation(s) |

| Primary Endpoint | ||||

| Mean % Change in Daily Glucocorticoid Dose from Baseline at Week 24 | -27.3% | -10.3% | <0.001 | [6] |

| Key Secondary Endpoints | ||||

| % of Patients Achieving a Physiologic GC Dose at Week 24 | 63% | 18% | <0.001 | [2][12] |

| Mean Change in Androstenedione from Baseline at Week 4 (ng/dL) | -299 | +45 | <0.001 | [2] |

| Mean Change in 17-OHP from Baseline at Week 4 (ng/dL) | -1,690 | +230 | <0.001 | [12] |

Table 2: Efficacy of Crinecerfont in Pediatric Patients (4-17 years) with Classic CAH (CAHtalyst Pediatric Study)

| Endpoint | Crinecerfont (n=69) | Placebo (n=34) | p-value | Citation(s) |

| Primary Endpoint | ||||

| Mean Change in Androstenedione from Baseline at Week 4 (ng/dL) | -197 | +71 | <0.001 | [6] |

| Key Secondary Endpoints | ||||

| Mean % Change in Daily Glucocorticoid Dose from Baseline at Week 28 | -18.0% | +5.6% | <0.001 | [3][6] |

| Mean Change in ACTH from Baseline at Week 4 (pg/mL) | -218 | -54 | <0.0001 | [16] |

| Mean Change in 17-OHP from Baseline at Week 4 (ng/dL) | -5,865 | +556 | <0.0001 | [16] |

Table 3: Pharmacokinetic Properties of Crinecerfont

| Parameter | Value | Citation(s) |

| Time to Peak Plasma Concentration (Tmax) | ~4 hours | [17] |

| Plasma Protein Binding | ≥99.9% | [17] |

| Metabolism | Primarily by CYP3A4, to a lesser extent by CYP2B6. Minor contributions from CYP2C8 and CYP2C19. | [17] |

| Elimination Half-life | Approximately 14 hours | [17] |

| Excretion | ~47.3% in feces (2.7% as unchanged drug), ~2% in urine. | [17] |

Table 4: Common Adverse Events Reported in Clinical Trials

| Adverse Event | Crinecerfont (Adults) | Placebo (Adults) | Crinecerfont (Pediatrics) | Placebo (Pediatrics) | Citation(s) |

| Fatigue | 25% | 15% | 7% | 0% | [3] |

| Headache | 16% | 15% | 25% | 6% | [3] |

| Dizziness | 8% | 3% | - | - | [3] |

| Arthralgia (Joint Pain) | 7% | 0% | - | - | [3] |

| Abdominal Pain | - | - | 13% | 0% | [3] |

| Nasal Congestion | - | - | 7% | 3% | [3] |

| Epistaxis (Nosebleed) | - | - | 4% | 0% | [3] |

Experimental Protocols

CRF1 Receptor Binding Assay (Representative Protocol)

This protocol describes a general method for assessing the binding affinity of a compound like crinecerfont to the CRF1 receptor, typically using a competitive radioligand binding assay with cell membranes from a cell line overexpressing the human CRF1 receptor, such as HEK293 cells.[18][19]

Materials:

-

HEK293 cells stably transfected with the human CRF1 receptor gene.

-

Cell culture medium and reagents.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2 mM EGTA, pH 7.4).

-

Radioligand (e.g., [125I]-Sauvagine or [3H]-Urocortin).[20][21]

-

Non-specific binding control (e.g., a high concentration of a known CRF1 receptor ligand).

-

This compound at various concentrations.

-

96-well filter plates and vacuum manifold.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293-CRF1 cells to a high density.

-

Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of the cell membrane preparation to each well.

-

Add increasing concentrations of this compound.

-

For total binding, add only the radioligand and buffer.

-

For non-specific binding, add the radioligand and a high concentration of a non-labeled CRF1 receptor ligand.

-

Initiate the binding reaction by adding a fixed concentration of the radioligand to all wells.

-

Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plates.

-

Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the crinecerfont concentration.

-

Determine the IC50 value (the concentration of crinecerfont that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation.

-

In Vivo Efficacy Study in a CAH Animal Model (Representative Protocol)

This protocol outlines a general approach for evaluating the in vivo efficacy of crinecerfont in an animal model of CAH, such as a 21-hydroxylase knockout (Cyp21a1-/-) mouse model.[4][11]

Animals:

-

Cyp21a1-/- mice and wild-type littermates (as controls).

-

Animals are housed under standard laboratory conditions with a controlled light-dark cycle and access to food and water ad libitum.

Experimental Design:

-

Animal Grouping:

-

Divide the Cyp21a1-/- mice into at least two groups: a vehicle control group and a crinecerfont-treated group.

-

A group of wild-type mice serves as a healthy control.

-

-

Drug Administration:

-

Administer this compound or vehicle orally to the respective groups at a predetermined dose and frequency for a specified duration (e.g., daily for 2-4 weeks).

-

-

Sample Collection and Analysis:

-

Collect blood samples at baseline and at various time points throughout the study.

-

At the end of the treatment period, euthanize the animals and collect blood and adrenal glands.

-

Analyze plasma/serum for levels of ACTH, 17-hydroxyprogesterone (17-OHP), androstenedione, and corticosterone (the primary glucocorticoid in rodents) using methods like ELISA or LC-MS/MS.

-

-

Adrenal Gland Analysis:

-

Weigh the adrenal glands.

-

Perform histological analysis of the adrenal glands to assess for changes in adrenal morphology and hyperplasia.

-

-

Data Analysis:

-

Compare the hormone levels and adrenal weights between the crinecerfont-treated group, the vehicle-treated Cyp21a1-/- group, and the wild-type control group using appropriate statistical tests (e.g., ANOVA, t-test).

-

Conclusion

This compound is a promising, first-in-class, selective CRF1 receptor antagonist that offers a novel, non-glucocorticoid-based approach to the management of classic congenital adrenal hyperplasia. By directly targeting the overactive HPA axis at the level of the pituitary, crinecerfont has demonstrated the ability to significantly reduce adrenal androgen production and allow for a reduction in the daily glucocorticoid dose to more physiologic levels in both adult and pediatric patients. The extensive clinical trial data support its efficacy and a generally well-tolerated safety profile. The experimental methodologies outlined provide a framework for the continued investigation and understanding of this new class of therapeutic agents for CAH and potentially other conditions driven by HPA axis dysregulation.

References

- 1. Neurocrine Biosciences Presents Data on Treatment of Adolescent Patients with Classic Congenital Adrenal Hyperplasia at ENDO 2022 | Neurocrine Biosciences [neurocrine.gcs-web.com]

- 2. Neurocrine Biosciences Presents One-Year Data Showing Sustained Efficacy of CRENESSITY® (crinecerfont) in Adult Patients, at ENDO 2025 [prnewswire.com]

- 3. hcplive.com [hcplive.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 7. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]

- 8. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 10. Crinecerfont Lowers Elevated Hormone Markers in Adults With 21-Hydroxylase Deficiency Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Models of Congenital Adrenal Hyperplasia for Gene Therapies Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmacytimes.com [pharmacytimes.com]

- 13. Future Directions in the Management of Classic Congenital Adrenal Hyperplasia Due to 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]

- 16. SUN-434 Crinecerfont Reduces Plasma Adrenocorticotropic Hormone and Serum 17-Hydroxyprogesterone Levels in Children and Adolescents with Classic Congenital Adrenal Hyperplasia: 1-Year Results from the CAHtalystTM Pediatric Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. go.drugbank.com [go.drugbank.com]

- 18. researchgate.net [researchgate.net]

- 19. Using HEK Cells for Receptor Binding Assays [cytion.com]

- 20. Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]

Crinecerfont Hydrochloride: A Novel Approach to Reducing ACTH and Adrenal Androgens in Congenital Adrenal Hyperplasia

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the mechanism of action, clinical efficacy, and experimental validation of crinecerfont hydrochloride in the management of Congenital Adrenal Hyperplasia (CAH). It is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of the hypothalamic-pituitary-adrenal (HPA) axis.

Introduction to Congenital Adrenal Hyperplasia and the Unmet Need

Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive disorders characterized by enzymatic defects in adrenal steroidogenesis. The most common form, accounting for approximately 95% of cases, is caused by a deficiency of the 21-hydroxylase enzyme. This deficiency impairs the synthesis of cortisol, leading to a loss of negative feedback on the hypothalamus and pituitary gland. The consequence is a chronic overproduction of corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH), which in turn drives adrenal hyperplasia and the shunting of steroid precursors towards the androgen synthesis pathway.

The conventional treatment for CAH involves lifelong glucocorticoid replacement therapy to correct the cortisol deficiency and suppress excess ACTH and androgen production. However, the supraphysiologic doses of glucocorticoids often required to control hyperandrogenism are associated with significant long-term side effects, including Cushing's syndrome, metabolic disturbances, osteoporosis, and impaired growth. This creates a significant therapeutic challenge: balancing the need to control androgen excess with the desire to minimize the adverse effects of glucocorticoid overtreatment.

This compound (also known as NBI-74788) has emerged as a novel, non-steroidal therapeutic agent that offers a targeted approach to this problem.

Mechanism of Action of this compound

Crinecerfont is a potent and selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. The CRF1 receptor is predominantly expressed in the anterior pituitary gland and plays a pivotal role in the HPA axis by mediating the stimulatory effect of CRF on ACTH release.

By competitively blocking the binding of CRF to its receptor, crinecerfont directly inhibits the signaling cascade that leads to ACTH synthesis and secretion. This targeted action at the pituitary level reduces the primary driver of adrenal androgen overproduction in CAH, independent of glucocorticoid feedback. The reduction in ACTH leads to a subsequent decrease in the adrenal production of androgens and their precursors, such as 17-hydroxyprogesterone (17-OHP) and androstenedione.

This mechanism allows for a reduction in the required glucocorticoid dosage to physiological replacement levels, thereby potentially mitigating the long-term complications associated with supraphysiologic steroid use.

Pharmacokinetics and Metabolism

Crinecerfont is orally administered and is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2B6, CYP2C8, and CYP2C19. Its plasma protein binding is high, exceeding 99.9%. The effective half-life of crinecerfont is approximately 14 hours. Co-administration with strong or moderate CYP3A4 inducers may decrease crinecerfont exposure, potentially reducing its efficacy.

Clinical Efficacy in Reducing ACTH and Adrenal Androgens

The clinical development program for crinecerfont has demonstrated its efficacy in reducing key hormonal markers of CAH in both adult and pediatric populations.

Phase 2 Clinical Trial Data

An open-label, sequential-cohort Phase 2 study (NCT03525886) evaluated the safety, tolerability, and efficacy of different crinecerfont dosing regimens in adults with CAH due to 21-hydroxylase deficiency. Participants were treated for 14 consecutive days. The results showed that crinecerfont treatment led to clinically meaningful reductions in ACTH and adrenal androgens.

| Hormone | Dosing Regimen | Median Percent Reduction from Baseline |

| ACTH | 100 mg twice daily | -66% |

| 17-OHP | 100 mg twice daily | -64% |

| Androstenedione | 100 mg twice daily | -64% |

| Table 1: Median Percent Reduction in Hormones in Adults with CAH after 14 Days of Crinecerfont Treatment (100 mg twice daily). |

In the same study, 73% of female participants (8 out of 11) experienced a reduction in testosterone levels of 50% or greater. Male participants showed median decreases in the androstenedione/testosterone ratio ranging from 26% to 65%. A Phase 2 study in adolescents (14-17 years) also demonstrated notable reductions in adrenal androgens and their precursors after 14 days of oral crinecerfont, with a 57% median reduction in ACTH, 69% in 17OHP, and 58% in androstenedione.

Phase 3 Clinical Trial Data (CAHtalyst™ Program)

The efficacy of crinecerfont was further established in the Phase 3 CAHtalyst™ program, which included randomized, double-blind, placebo-controlled studies in both adult and pediatric patients with classic CAH.

This study enrolled 182 adults with CAH. The primary endpoint was the percent change in the daily glucocorticoid dose from baseline to week 24 while maintaining androstenedione control.

| Endpoint | Crinecerfont Group | Placebo Group | P-value |

| Change in Glucocorticoid Dose at Week 24 | -27.3% | -10.3% | <0.001 |

| Patients Achieving a Physiologic Glucocorticoid Dose at Week 24 | 62.7% | 17.5% | <0.001 |

| Change in Androstenedione at Week 4 | -299 ng/dL | +45.5 ng/dL | <0.001 |

| Table 2: Key Efficacy Endpoints from the CAHtalyst™ Adult Phase 3 Study. |

A similar Phase 3 study in pediatric patients with CAH also demonstrated the superiority of crinecerfont over placebo in reducing androstenedione levels and enabling a reduction in glucocorticoid dosage.

Experimental Protocols

The clinical development of crinecerfont has been supported by robust and well-designed clinical trials. Below are the methodologies for the key studies cited.

Phase 2 Open-Label Study in Adults (NCT03525886)

-

Study Design: Open-label, sequential cohort design.

-

Participants: Men and women aged 18 to 50 years with a confirmed diagnosis of classic CAH due to 21-hydroxylase deficiency.

-

Intervention: Four crinecerfont dosing regimens were administered orally for 14 consecutive days: 50 mg once daily at bedtime, 100 mg once daily at bedtime, 100 mg once daily in the evening, and 100 mg twice daily.

-

Main Outcome Measures: Changes from baseline to day 14 in ACTH, 17-OHP, androstenedione, and testosterone.

-

Hormone Analysis: Specific laboratory methods for hormone analysis were not detailed in the provided search results.

Phase 3 Randomized, Double-Blind, Placebo-Controlled Study in Adults (CAHtalyst™ - NCT04490915)

-

Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.

-

Participants: 182 adults with classic CAH due to 21-hydroxylase deficiency.

-

Intervention: Participants were randomized in a 2:1 ratio to receive either crinecerfont or placebo for 24 weeks.

-

Glucocorticoid Dose Titration: The study design allowed for the reduction of glucocorticoid doses while maintaining androstenedione levels at or below 120% of baseline.

-

Primary Efficacy Endpoint: Percent change in the daily glucocorticoid dose from baseline to week 24 with maintenance of androstenedione control.

-

Key Secondary Endpoints: Proportion of patients achieving a physiologic glucocorticoid dose and the change in androstenedione levels at week 4.

-

Hormone Analysis: Specific laboratory methods for hormone analysis were not detailed in the provided search results.

Safety and Tolerability

Across clinical trials, crinecerfont has been generally well-tolerated. The most common adverse events reported in the adult Phase 3 study were fatigue and headache. Serious adverse events were infrequent and not attributed to the study drug.

Conclusion

This compound represents a significant advancement in the pharmacological management of congenital adrenal hyperplasia. Its targeted mechanism of action as a CRF1 receptor antagonist directly addresses the underlying pathophysiology of ACTH overproduction, leading to a significant reduction in adrenal androgens. The robust clinical trial data demonstrate that crinecerfont not only improves biochemical control of the disease but also allows for a meaningful reduction in the daily glucocorticoid dose, potentially lessening the long-term burden of steroid-related comorbidities. As the first new treatment for classic CAH in several decades, crinecerfont offers a promising new therapeutic strategy for this patient population.

Preclinical Profile of Crinecerfont Hydrochloride: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Nonclinical Data Underlying the First-in-Class CRF1 Receptor Antagonist for Congenital Adrenal Hyperplasia

Introduction

Crinecerfont hydrochloride (formerly known as NBI-74788) is a potent, selective, orally active, non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1] Developed by Neurocrine Biosciences, it represents a novel therapeutic approach for the management of Congenital Adrenal Hyperplasia (CAH), a group of autosomal recessive disorders characterized by impaired cortisol synthesis and consequent androgen excess.[2][3] By blocking CRF1 receptors in the pituitary, crinecerfont aims to reduce the release of adrenocorticotropic hormone (ACTH), thereby decreasing the production of adrenal androgens and mitigating the symptoms of CAH.[1] This document provides a comprehensive overview of the preclinical studies that have elucidated the pharmacological properties and safety profile of crinecerfont, offering a technical resource for researchers, scientists, and drug development professionals.

Mechanism of Action

Crinecerfont is a selective antagonist of the corticotropin-releasing factor (CRF) type 1 receptor.[4] It functions by blocking the binding of CRF to CRF1 receptors, which are abundant in the pituitary gland. This action inhibits the secretion of ACTH from the pituitary, leading to a reduction in ACTH-mediated adrenal androgen production.[4]

In Vitro Pharmacology

The foundational preclinical work on crinecerfont, then identified as SSR125543A, demonstrated its high affinity and selectivity for the CRF1 receptor. These in vitro studies were crucial in establishing the compound's potential as a targeted therapy.

Receptor Binding Affinity

SSR125543A exhibited nanomolar affinity for both human cloned and native CRF1 receptors. The compound showed a significant (1000-fold) selectivity for the CRF1 receptor over the CRF2α receptor and the CRF binding protein, indicating a highly specific interaction.[5]

| Receptor/Protein | pKi |

| Human Cloned CRF1 Receptor | 8.73 |

| Human Native CRF1 Receptor | 9.08 |

| Human CRF2α Receptor | < 5.5 |

| Human CRF Binding Protein | < 5.0 |

Table 1: Receptor Binding Affinity of SSR125543A[5]

Functional Antagonism

The antagonistic activity of SSR125543A was confirmed through functional assays that measured the downstream effects of CRF1 receptor activation.

cAMP Synthesis Inhibition: In human retinoblastoma Y79 cells, SSR125543A effectively antagonized CRF-induced stimulation of cyclic AMP (cAMP) synthesis, a key second messenger in the CRF signaling pathway.[5]

ACTH Secretion Inhibition: In mouse pituitary tumor AtT-20 cells, SSR125543A demonstrated a concentration-dependent inhibition of CRF-induced ACTH secretion. Importantly, the compound did not exhibit any agonist activity in these cellular models.[5]

| Assay | Cell Line | IC50 (nM) |

| cAMP Synthesis Inhibition | Human Retinoblastoma Y79 | 3.0 ± 0.4 |

| ACTH Secretion Inhibition | Mouse Pituitary Tumor AtT-20 | 5.2 ± 1.2 |

Table 2: In Vitro Functional Antagonism of SSR125543A[5]

Experimental Protocols

Receptor Binding Assays:

-

Human Cloned CRF1 and CRF2α Receptors: Membranes from CHO cells stably expressing the respective human receptors were used. Assays were performed in a final volume of 250 µl containing 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, 0.15 mM bacitracin, and [125I]o-sauvagine as the radioligand. Non-specific binding was determined in the presence of 1 µM human/rat CRF. The mixture was incubated for 2 hours at room temperature and then filtered. Radioactivity was measured using a gamma counter.[5]

-

Human Native CRF1 Receptors: Human cortex membranes were used, following a similar protocol as the cloned receptor assays.[5]

-

Human CRF Binding Protein: Recombinant human CRF-BP was incubated with [125I]human/rat CRF. The separation of bound from free radioligand was achieved by precipitation with polyethylene glycol.[5]

Functional Assays:

-

cAMP Synthesis: Y79 cells were incubated with the test compound for 15 minutes before the addition of 30 nM human/rat CRF for another 15 minutes in the presence of 1 mM isobutylmethylxanthine. The reaction was stopped, and cAMP levels were measured using a radioimmunoassay.[5]

-

ACTH Secretion: AtT-20 cells were incubated with the test compound for 30 minutes, followed by stimulation with 10 nM human/rat CRF for 30 minutes. The supernatant was collected, and ACTH levels were quantified using an enzyme-linked immunosorbent assay.[5]

In Vivo Pharmacology and Pharmacokinetics

Preclinical in vivo studies with SSR125543A were conducted in various animal models to assess its pharmacological effects and pharmacokinetic profile. While specific studies in a CAH animal model are not publicly detailed, research in other models provides valuable insights into the compound's in vivo activity.

Animal Models of Stress and Depression

SSR125543A demonstrated antidepressant- and anxiolytic-like effects in the Flinders Sensitive Line rat, a genetic animal model of depression. Chronic treatment for 14 days with intraperitoneal doses of 3, 10, 20, and 30 mg/kg significantly increased swimming behavior in the forced swim test.[6] In mice, SSR125543A at a dose of 10 mg/kg/day for two weeks was shown to prevent stress-induced cognitive deficits.[7]

Pharmacokinetics

Pharmacokinetic data from nonclinical studies informed the dosing regimens for clinical trials. The effective half-life of crinecerfont is approximately 14 hours.[4]

Nonclinical Toxicology

A comprehensive battery of nonclinical toxicology studies was conducted to evaluate the safety profile of crinecerfont. These studies were performed in accordance with regulatory guidelines and assessed potential effects on various organ systems.

Carcinogenesis, Mutagenesis, and Impairment of Fertility

Carcinogenicity: A 2-year carcinogenicity study was conducted in rats with oral gavage administration of crinecerfont at doses of 5, 15, and 100 mg/kg/day. An increased incidence of thyroid follicular cell combined adenomas and carcinomas was observed in female rats at the 100 mg/kg/day dose, which corresponds to approximately 4-fold higher than human exposure at the maximum recommended human dose (MRHD) based on AUC.[4]

Mutagenicity: Crinecerfont was not mutagenic or clastogenic in a standard battery of genotoxicity studies.[8]

Impairment of Fertility: In a study in rats, oral administration of crinecerfont at doses up to 1000 mg/kg/day did not affect male or female fertility or female reproductive performance. This dose resulted in exposures approximately 2-fold higher than the human exposure at the MRHD based on AUC.[4][8]

| Study | Species | Doses | Outcome |

| Carcinogenicity | Rat | 5, 15, 100 mg/kg/day | Increased thyroid follicular cell tumors in females at 100 mg/kg/day |

| Mutagenicity | N/A | N/A | Not mutagenic or clastogenic |

| Fertility | Rat | Up to 1000 mg/kg/day | No effects on fertility or reproductive performance |

Table 3: Summary of Nonclinical Toxicology Studies for Crinecerfont[4][8]

Developmental and Reproductive Toxicology

Developmental toxicity studies were conducted in pregnant rats and rabbits.

-

Rats: Oral administration of crinecerfont during the period of organogenesis at doses of 150, 500, and 2000 mg/kg/day did not result in any crinecerfont-related malformations at exposures up to 4-fold higher than the human exposure at the MRHD.[8]

-

Rabbits: Pregnant rabbits were administered oral doses of 100, 500, and 1000 mg/kg/day during organogenesis.[8]

In a pre- and postnatal developmental toxicity study in rats, oral administration of crinecerfont at doses of 15, 50, and 250 mg/kg/day during organogenesis and lactation did not lead to any changes in pup mortality, growth, sexual maturation, behavior, mating, and fertility, or ovarian and uterine parameters. The No Observed Adverse Effect Level (NOAEL) in dams was 250 mg/kg/day, corresponding to approximately 4-fold higher than human exposure at the MRHD.[4][8] Crinecerfont was found to be excreted in the milk of lactating rats.[4][8]

Conclusion

The preclinical data for this compound (NBI-74788/SSR125543A) establish it as a potent and highly selective CRF1 receptor antagonist. In vitro studies have quantified its high binding affinity and functional antagonism of the CRF1 receptor signaling pathway. Nonclinical toxicology studies have defined its safety profile, supporting its advancement into clinical development. While preclinical studies in a specific animal model of Congenital Adrenal Hyperplasia are not extensively detailed in publicly available literature, the foundational pharmacological and safety data provided a strong rationale for its investigation in patients with CAH. This comprehensive preclinical package was instrumental in guiding the design of the successful clinical trial program that ultimately led to its regulatory review for the treatment of this rare endocrine disorder.

References

- 1. Neurocrine Biosciences Announces Granting of Orphan Drug Status for NBI-77860 in Congenital Adrenal Hyperplasia [prnewswire.com]

- 2. Neurocrine Biosciences Provides Update on NBI-77860 Program for Congenital Adrenal Hyperplasia | Neurocrine Biosciences [neurocrine.gcs-web.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A): a potent and selective corticotrophin-releasing factor(1) receptor antagonist. I. Biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antidepressant-like effects of CRF1 receptor antagonist SSR125543 in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The CRF₁ receptor antagonist SSR125543 prevents stress-induced cognitive deficit associated with hippocampal dysfunction: comparison with paroxetine and D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

Crinecerfont hydrochloride's effect on the hypothalamic-pituitary-adrenal (HPA) axis

An In-depth Technical Guide on the Effects of Crinecerfont Hydrochloride on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, orally administered, selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist that has been developed for the treatment of congenital adrenal hyperplasia (CAH).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of crinecerfont and its effects on the hypothalamic-pituitary-adrenal (HPA) axis, with a focus on its clinical application in CAH. Detailed summaries of quantitative data from pivotal clinical trials are presented, along with descriptions of the experimental protocols employed. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of crinecerfont's pharmacology and its impact on HPA axis dysregulation in CAH.

Introduction to Congenital Adrenal Hyperplasia and the HPA Axis

Congenital adrenal hyperplasia is a group of autosomal recessive disorders characterized by enzyme deficiencies in the adrenal cortex, leading to impaired cortisol synthesis.[4] The most common form, accounting for approximately 95% of cases, is 21-hydroxylase deficiency.[1] The lack of cortisol production disrupts the negative feedback loop of the HPA axis, resulting in chronic overstimulation of the adrenal glands by adrenocorticotropic hormone (ACTH).[4] This leads to adrenal hyperplasia and the shunting of steroid precursors towards the androgen synthesis pathway, causing hyperandrogenism.[4]

The standard treatment for CAH involves lifelong glucocorticoid replacement therapy to correct the cortisol deficiency and suppress excess androgen production.[5] However, the supraphysiologic doses of glucocorticoids often required to control hyperandrogenism are associated with significant long-term side effects.[5] Crinecerfont offers a novel therapeutic approach by targeting the HPA axis at a different point to reduce ACTH and consequently adrenal androgen production, independent of glucocorticoid action.[6]

Mechanism of Action of Crinecerfont

Crinecerfont is a potent and selective antagonist of the CRF1 receptor.[7] In the HPA axis, corticotropin-releasing factor (CRF) is released from the hypothalamus and binds to CRF1 receptors on the corticotroph cells of the anterior pituitary gland.[3][7] This binding stimulates the synthesis and release of ACTH into the circulation.[3] ACTH then acts on the adrenal cortex to stimulate the production of cortisol and other adrenal steroids.

By competitively blocking the binding of CRF to its receptor in the pituitary, crinecerfont directly reduces the secretion of ACTH.[7] This reduction in ACTH levels leads to decreased stimulation of the adrenal cortex, resulting in lower production of adrenal androgens and their precursors.[7]

Summary of Clinical Trial Data

Crinecerfont has been evaluated in several clinical trials in both adult and pediatric patients with CAH. The following tables summarize the key quantitative findings from these studies.

Phase 2 Studies

Table 1: Median Percent Reduction in HPA Axis Hormones after 14 Days of Crinecerfont Treatment in Adults with CAH (NCT03525886) [8][9]

| Hormone | 50 mg QD | 100 mg QD | 100 mg BID |

| ACTH | - | - | -66% |

| 17-OHP | - | - | -64% |

| Androstenedione | - | - | -64% |

| Testosterone (females) | - | - | 73% of participants had ≥50% reduction |

| Androstenedione/Testosterone Ratio (males) | - | - | -26% to -65% |

Table 2: Median Percent Reduction in HPA Axis Hormones after 14 Days of Crinecerfont Treatment in Adolescents with CAH (NCT04045145) [10][11][12]

| Hormone | 50 mg BID |

| ACTH | -57.1% |

| 17-OHP | -69.5% |

| Androstenedione | -58.3% |

| Testosterone (females) | 60% of participants had ≥50% reduction |

Phase 3 Studies (CAHtalyst)

Table 3: Efficacy of Crinecerfont in Adults with CAH at Week 24 (CAHtalyst Adult Trial) [1][13][14][15]

| Endpoint | Crinecerfont | Placebo | p-value |

| Percent Reduction in Daily Glucocorticoid Dose | -27.3% | -10.3% | <0.001 |

| Patients Achieving Physiologic GC Dose | 62.7% | 17.5% | <0.001 |

| Change in Androstenedione from Baseline at Week 4 (ng/dL) | -299 | +45.5 | <0.001 |

Table 4: Efficacy of Crinecerfont in Pediatric Patients with CAH (CAHtalyst Pediatric Trial) [16][17][18][19]

| Endpoint | Crinecerfont | Placebo | p-value |

| Change in Androstenedione from Baseline at Week 4 (ng/dL) | -197 | +71 | <0.001 |

| Percent Reduction in Daily Glucocorticoid Dose at Week 28 | -18.0% | +5.6% | <0.0001 |

| Patients Achieving Physiologic GC Dose at Week 28 | 30% | 0% | - |

Experimental Protocols

The clinical development of crinecerfont has involved rigorous, well-controlled studies. The general methodologies are outlined below.

Study Design

-

Phase 2 Studies (NCT03525886, NCT04045145): These were open-label, sequential-cohort, dose-finding studies to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of crinecerfont over a 14-day treatment period.[9][12]

-

Phase 3 Studies (CAHtalyst Adult and Pediatric): These were randomized, double-blind, placebo-controlled trials designed to assess the efficacy and safety of crinecerfont over a longer duration (24-28 weeks), followed by an open-label extension period.[4][8]

Patient Population

Participants in the clinical trials were diagnosed with classic 21-hydroxylase deficiency CAH, confirmed by hormonal and/or genetic testing.[20] Key inclusion criteria typically involved evidence of inadequate disease control despite being on stable glucocorticoid therapy.

Dosing and Administration

Crinecerfont was administered orally, typically twice daily with meals.[21] Dosing in pediatric patients was weight-based.[3]

Hormone Quantification

-

Steroid Hormones (17-OHP, Androstenedione, Testosterone, Cortisol): Serum concentrations of these hormones were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2][22][23] This technique offers high specificity and sensitivity, which is crucial for accurately measuring steroid levels and avoiding cross-reactivity issues often associated with immunoassays.[5][6][24]

-

ACTH: Plasma ACTH concentrations were measured using validated immunochemiluminescent assays.[25][26][27][28][29]

Sample Collection

In some studies, serial blood samples were collected over a 24-hour period to assess the diurnal rhythm of HPA axis hormones and the effect of crinecerfont on these profiles.[11] Morning samples were also a key focus to evaluate the impact on the early morning ACTH surge.

Statistical Analysis

Efficacy analyses in the Phase 3 trials were typically based on a mixed-effects model for repeated measures (MMRM) or analysis of covariance (ANCOVA) to compare the change from baseline in the primary and key secondary endpoints between the crinecerfont and placebo groups.[19]

Safety and Tolerability

Across the clinical trial program, crinecerfont has been generally well-tolerated.[1][13][15][16] The most commonly reported adverse events were fatigue and headache.[1][13]

Conclusion

This compound represents a significant advancement in the management of congenital adrenal hyperplasia. By selectively antagonizing the CRF1 receptor, it effectively reduces ACTH and adrenal androgen levels, thereby addressing the core pathophysiology of the disease. The robust data from the clinical trial program demonstrate that crinecerfont can lead to substantial reductions in key disease-related hormones and allows for a significant reduction in the daily glucocorticoid dose, potentially mitigating the long-term adverse effects of supraphysiologic steroid therapy. This technical guide provides a foundational understanding of the impact of crinecerfont on the HPA axis for professionals involved in endocrine research and drug development.

References

- 1. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. SAT-418 Crinecerfont Allows for More Physiologic Glucocorticoid Treatment With Reduction of Androstenedione to a Normal Range in Pediatric Patients With Classic Congenital Adrenal Hyperplasia: Post Hoc Analysis of the CAHtalyst™ Pediatric Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 3 Trial of Crinecerfont in Adult Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquid chromatography-tandem mass spectrometry applications in endocrinology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. meridian.allenpress.com [meridian.allenpress.com]

- 7. nadf.us [nadf.us]

- 8. Phase 3 Trial of Crinecerfont in Pediatric Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Crinecerfont Lowers Elevated Hormone Markers in Adults With 21-Hydroxylase Deficiency Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. clinicaltrials.eu [clinicaltrials.eu]

- 11. Crinecerfont, a CRF1 Receptor Antagonist, Lowers Adrenal Androgens in Adolescents With Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. firstwordpharma.com [firstwordpharma.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov:443]

- 14. endocrinology.org [endocrinology.org]

- 15. Neurocrine Biosciences Reports Positive Phase II Data for Crinecerfont in Adults with Congenital Adrenal Hyperplasia at ENDO Online 2020 - BioSpace [biospace.com]

- 16. Global Safety and Efficacy Registration Study of Crinecerfont in Pediatric Participants With Classic Congenital Adrenal Hyperplasia (CAHtalyst Pediatric Study) [ctv.veeva.com]

- 17. crenessity.com [crenessity.com]

- 18. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 19. hcplive.com [hcplive.com]

- 20. researchgate.net [researchgate.net]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. Simultaneous quantification of 17-hydroxyprogesterone, androstenedione, testosterone and cortisol in human serum by LC-MS/MS using TurboFlow online sample extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. An integrated PK‐PD model for cortisol and the 17‐hydroxyprogesterone and androstenedione biomarkers in children with congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Novel liquid chromatography tandem mass spectrometry (LC-MS/MS) methods for measuring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. idsplc.com [idsplc.com]

- 26. Rapid measurement of corticotropin (ACTH) with a modified immunochemiluminescent assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Validation of a chemiluminescent enzyme immunometric assay for plasma adrenocorticotropic hormone in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. ADRENOCORTICOTROPIC HORMONE IMMUNOASSAY INTERFERENCE IN A PATIENT WITH SUBCLINICAL HYPERCORTISOLISM - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of Crinecerfont Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crinecerfont hydrochloride, a potent and selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist, represents a significant advancement in the therapeutic landscape for conditions characterized by hypothalamic-pituitary-adrenal (HPA) axis hyperactivation, such as congenital adrenal hyperplasia (CAH). This document provides an in-depth technical guide to the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways and experimental workflows.

Introduction

This compound is a non-peptide small molecule that selectively antagonizes the CRF1 receptor.[1] By blocking the action of corticotropin-releasing factor (CRF) at the pituitary, Crinecerfont effectively reduces the secretion of adrenocorticotropic hormone (ACTH).[1] This mechanism of action is particularly relevant in classic CAH, a genetic disorder where deficient cortisol production leads to a compensatory overproduction of ACTH and subsequent adrenal androgen excess.[2] Crinecerfont aims to normalize adrenal androgen levels, thereby addressing a core pathophysiological feature of CAH.[2]

Mechanism of Action: CRF1 Receptor Antagonism

Crinecerfont exerts its pharmacological effect by competitively binding to and inhibiting the CRF1 receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway associated with CRF1 receptor activation involves the Gs alpha subunit, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this pathway, Crinecerfont mitigates the downstream effects of CRF, including ACTH release.

References

- 1. 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A): a potent and selective corticotrophin-releasing factor(1) receptor antagonist. I. Biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

The Discovery and Development of Crinecerfont (SSR-125543): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crinecerfont (formerly SSR-125543) is a first-in-class, orally active, non-peptide, selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist. Initially investigated for stress-related psychiatric disorders, its development trajectory pivoted to address a significant unmet need in the management of congenital adrenal hyperplasia (CAH). This technical guide provides an in-depth overview of the discovery, preclinical and clinical development of Crinecerfont, detailing its mechanism of action, key experimental data, and the methodologies employed in its evaluation.

Introduction: The Unmet Need in Congenital Adrenal Hyperplasia

Congenital adrenal hyperplasia is a group of autosomal recessive disorders characterized by enzyme deficiencies in the adrenal cortex, most commonly 21-hydroxylase deficiency. This enzymatic block impairs cortisol synthesis, leading to a lack of negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis. The consequence is chronic overstimulation of the adrenal glands by adrenocorticotropic hormone (ACTH), resulting in adrenal hyperplasia and excessive production of adrenal androgens.

Standard-of-care for CAH has traditionally involved lifelong glucocorticoid replacement therapy to compensate for the cortisol deficiency and to suppress excess ACTH and androgen production. However, the supraphysiologic doses of glucocorticoids often required to control hyperandrogenism are associated with significant long-term side effects, including metabolic syndrome, cardiovascular disease, and osteoporosis. This created a critical need for a novel therapeutic approach that could effectively control androgen excess without relying on high-dose glucocorticoids.

Discovery and Initial Development as SSR-125543

Crinecerfont was originally synthesized and developed by Sanofi as SSR-125543. The initial therapeutic targets were stress-related disorders such as depression and anxiety, driven by the well-established role of the CRF system in the pathophysiology of these conditions.

Chemical Synthesis

The chemical name for Crinecerfont is (S)-4-(2-chloro-4-methoxy-5-methylphenyl)-N-(2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl)-5-methyl-N-(prop-2-ynyl)thiazol-2-amine. While the detailed, step-by-step synthesis protocol is proprietary, the structure reveals a complex molecule featuring a substituted thiazole core. The synthesis likely involves multi-step organic chemistry techniques to assemble the substituted phenyl, ethyl, and propargyl moieties onto the central thiazole ring, ensuring the correct stereochemistry of the chiral center.

Mechanism of Action: Selective CRF1 Receptor Antagonism

Crinecerfont is a potent and selective antagonist of the CRF1 receptor. The pathophysiology of CAH involves the overproduction of corticotropin-releasing factor (CRF) from the hypothalamus due to the lack of negative feedback from cortisol. This excess CRF stimulates the anterior pituitary to release large amounts of ACTH, which in turn drives the adrenal glands to produce excess androgens.

By blocking the CRF1 receptor in the pituitary, Crinecerfont directly addresses a key upstream driver of the disease. This antagonism reduces the release of ACTH, thereby decreasing the stimulus for adrenal androgen production. This targeted mechanism allows for the control of hyperandrogenism through a non-glucocorticoid pathway, enabling a reduction in the required glucocorticoid dose to more physiological replacement levels.

Preclinical Pharmacology

The preclinical development of SSR-125543 established its potent and selective CRF1 receptor antagonist activity through a series of in vitro and in vivo studies.

In Vitro Studies

4.1.1. Receptor Binding Affinity

The binding affinity of Crinecerfont for the CRF1 receptor was determined using radioligand binding assays. These assays typically involve incubating cell membranes expressing the receptor with a radiolabeled CRF1 ligand in the presence of varying concentrations of the test compound.

Experimental Protocol: CRF1 Receptor Radioligand Binding Assay (General Protocol)

-

Membrane Preparation: Cell lines stably expressing the human CRF1 receptor (e.g., CHO or HEK293 cells) are cultured and harvested. The cells are then homogenized in a suitable buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an assay buffer.

-

Binding Assay: The membrane preparation is incubated with a specific CRF1 radioligand (e.g., [125I]Tyr0-ovine CRF or [125I]sauvagine) and various concentrations of Crinecerfont.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of Crinecerfont that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

4.1.2. Functional Antagonism

The ability of Crinecerfont to antagonize CRF-stimulated signaling was assessed using functional assays, primarily by measuring the production of cyclic AMP (cAMP).

Experimental Protocol: CRF-Stimulated cAMP Functional Assay (General Protocol)

-

Cell Culture: A cell line expressing the CRF1 receptor and responsive to CRF stimulation by producing cAMP (e.g., human retinoblastoma Y79 cells or mouse pituitary tumor AtT-20 cells) is used.

-

Assay Setup: Cells are plated in multi-well plates and pre-incubated with various concentrations of Crinecerfont.

-

Stimulation: The cells are then stimulated with a fixed concentration of CRF.

-

cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA or HTRF).

-

Data Analysis: The concentration of Crinecerfont that inhibits 50% of the CRF-stimulated cAMP production (IC50) is determined.

Table 1: In Vitro Pharmacological Profile of Crinecerfont (SSR-125543A)

| Parameter | Receptor/Assay | Value | Reference |

| pKi | Human cloned CRF1 receptor | 8.73 | [1] |

| pKi | Native human CRF1 receptor | 9.08 | [1] |

| Selectivity | CRF1 vs. CRF2α receptor | >1000-fold | [1] |

| IC50 | CRF-induced cAMP synthesis (Y79 cells) | 3.0 ± 0.4 nM | [1] |

In Vivo Studies

The in vivo activity of SSR-125543 was initially evaluated in animal models of stress, anxiety, and depression.

4.2.1. Animal Models

-

Flinders Sensitive Line (FSL) Rats: This is a genetic animal model of depression that exhibits exaggerated immobility in the forced swim test. Chronic treatment with SSR-125543 was shown to increase swimming behavior in these rats, suggesting antidepressant-like effects.

-

Stress-Induced Models: SSR-125543 was also tested in various models where a stressor was applied to induce a physiological or behavioral response. For example, it inhibited the increase in plasma ACTH levels in rats following intravenous CRF injection or restraint stress.

Experimental Protocol: In Vivo CRF-Challenge Model (General Protocol)

-

Animal Acclimation: Rodents (e.g., rats) are acclimated to the experimental conditions.

-

Drug Administration: Animals are treated with Crinecerfont or vehicle via the desired route of administration (e.g., oral gavage).

-

CRF Challenge: After a specified time, animals are challenged with an intravenous injection of CRF.

-

Blood Sampling: Blood samples are collected at various time points post-challenge.

-

Hormone Measurement: Plasma ACTH levels are measured using a specific immunoassay.

-

Data Analysis: The dose of Crinecerfont that inhibits 50% of the CRF-induced ACTH release (ID50) is determined.

Table 2: In Vivo Pharmacological Profile of Crinecerfont (SSR-125543A)

| Parameter | Model/Assay | Value | Reference |

| ID50 (ex vivo binding) | Rat brain | 6.5 mg/kg p.o. | [1] |

| ID50 (vs. i.v. CRF) | Rat plasma ACTH | 5 mg/kg p.o. | [1] |

| Effect on Restraint Stress | Rat plasma ACTH | 73% reduction at 10 mg/kg p.o. | [2] |

Clinical Development for Congenital Adrenal Hyperplasia

Following its initial development, Neurocrine Biosciences acquired the rights to Crinecerfont and repositioned it for the treatment of CAH, a condition with a clear link to CRF1 receptor signaling. The clinical development program, named CAHtalyst™, consisted of Phase 2 and pivotal Phase 3 studies in both pediatric and adult patients.

Phase 2 Clinical Trials

Phase 2 studies were designed to evaluate the safety, tolerability, and efficacy of Crinecerfont in reducing key hormone levels in adults and adolescents with classic CAH.

Table 3: Key Results from Phase 2 Clinical Trials

| Population | Duration | Key Findings (Median % Reduction from Baseline) | Reference |

| Adolescents (14-17 years) | 14 days | ACTH: 57%; 17-OHP: 69%; Androstenedione: 58% | |

| Adults (18-50 years) | 14 days | ACTH: 66%; 17-OHP: 64%; Androstenedione: 64% |

Phase 3 Clinical Trials (CAHtalyst™)

The Phase 3 program included two randomized, double-blind, placebo-controlled studies: one in adults and one in pediatric patients. These studies were designed to assess the ability of Crinecerfont to reduce glucocorticoid dosage while maintaining or improving androgen control.

5.2.1. CAHtalyst™ Adult Study

This study enrolled 182 adults with classic CAH. The primary endpoint was the percent change from baseline in the daily glucocorticoid dose at week 24, while maintaining androstenedione control.

5.2.2. CAHtalyst™ Pediatric Study

This study enrolled 103 children and adolescents (ages 4-17) with classic CAH. The study had two primary questions: the change in androstenedione levels at week 4, and the change in glucocorticoid dose at week 28.

Table 4: Key Efficacy Results from Phase 3 CAHtalyst™ Clinical Trials

| Study Population | Endpoint | Crinecerfont Group | Placebo Group | P-value | Reference |

| Adults | % Change in Glucocorticoid Dose at Week 24 | -27.3% | -10.3% | <0.001 | |

| Adults | % of Patients Achieving Physiologic Glucocorticoid Dose at Week 24 | 63% | 18% | <0.001 | |

| Pediatrics | Change in Androstenedione at Week 4 | Statistically significant reduction | Increase | <0.001 | |

| Pediatrics | % Change in Glucocorticoid Dose at Week 28 | -18% | +5.6% | <0.001 |

Pharmacokinetics and Metabolism

Crinecerfont is orally bioavailable and is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from other CYP enzymes. Its pharmacokinetic profile supports twice-daily dosing.

Table 5: Pharmacokinetic Properties of Crinecerfont

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~4 hours | |

| Plasma Protein Binding | ≥99.9% | |

| Apparent Volume of Distribution | 852 L (in adults) | |

| Effective Half-life | ~14 hours | |

| Metabolism | Primarily CYP3A4, lesser extent CYP2B6, minor CYP2C8 & CYP2C19 | |

| Excretion | Primarily in feces (~47.3%), with a small amount in urine (~2%) |

Conclusion

The development of Crinecerfont represents a significant advancement in the treatment of congenital adrenal hyperplasia. By selectively targeting the CRF1 receptor, it offers a novel, non-glucocorticoid mechanism to control the excess androgen production that is a hallmark of the disease. The robust preclinical data demonstrating its potency and selectivity, combined with the compelling efficacy and safety results from the pivotal Phase 3 CAHtalyst™ program, have established Crinecerfont as a transformative therapy. Its approval provides a much-needed option for patients with CAH, enabling them to reduce their reliance on supraphysiologic doses of glucocorticoids and potentially mitigate the long-term complications associated with traditional therapy. The journey of Crinecerfont from a potential treatment for stress disorders to a breakthrough therapy for a rare endocrine disease highlights the importance of understanding fundamental disease pathophysiology and the potential for strategic repositioning in drug development.

References

Crinecerfont Hydrochloride: A Technical Guide to its Potential as a Click Chemistry Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crinecerfont is a potent, selective, and orally active non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1] Recently approved for the treatment of classic congenital adrenal hyperplasia (CAH), its primary mechanism of action is the inhibition of adrenocorticotropic hormone (ACTH) secretion, which in turn reduces adrenal androgen production.[2][3] Beyond its therapeutic application, the chemical structure of crinecerfont hydrochloride incorporates a terminal alkyne group. This functional moiety positions crinecerfont as a valuable reagent for bioorthogonal ligation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This technical guide explores this potential, providing a summary of its chemical properties, a detailed experimental protocol for its application in CuAAC reactions, and diagrams illustrating its biological and chemical functionalities.

Introduction: Crinecerfont and Click Chemistry

This compound's primary therapeutic role is in the management of CAH by modulating the hypothalamic-pituitary-adrenal (HPA) axis.[4] It selectively blocks CRF1 receptors in the pituitary, reducing the release of ACTH and thereby lowering the production of adrenal androgens.[2][3]

The unique feature of crinecerfont's chemical structure, however, is the presence of a prop-2-yn-1-yl group, more commonly known as a propargyl group.[5] This group contains a terminal alkyne, a key functional handle for click chemistry.[1][5] Click chemistry refers to a class of reactions that are rapid, high-yielding, and biocompatible. The most prominent example is the CuAAC reaction, which forms a stable triazole linkage between an alkyne (like the one in crinecerfont) and an azide-functionalized molecule.

This "clickable" nature opens up numerous possibilities for researchers:

-

Target Identification and Validation: Conjugating crinecerfont to fluorescent dyes or affinity tags (e.g., biotin) to visualize its distribution in cells and tissues or to perform pulldown assays to identify off-target interactions.

-

Pharmacokinetic Studies: Labeling crinecerfont with imaging agents or radioisotopes to track its metabolism and distribution in vivo.

-

Development of Targeted Drug Delivery Systems: Linking crinecerfont to nanoparticles, antibodies, or other carrier molecules to enhance its delivery to specific sites.

Physicochemical and Handling Properties

Accurate quantitative data is essential for experimental design. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine hydrochloride | [5] |

| Synonyms | SSR-125543 hydrochloride | [1] |

| CAS Number | 321839-75-2 | [2][5] |

| Molecular Formula | C₂₇H₂₉Cl₂FN₂OS | [2][5] |

| Molecular Weight | 519.50 g/mol | [2][5] |

| Purity | ≥98% | [1] |

| Appearance | Solid Powder | - |

| Storage (Solid) | 4°C, sealed, away from moisture and light. | [2] |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. | [1] |

| Solubility (In Vitro) | DMSO: ≥ 100 mg/mL (192.49 mM) - requires sonication. | [2][5] |

| Solubility (In Vivo) | ≥ 2.5 mg/mL (4.81 mM) in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | [1][2] |

| Solubility (In Vivo) | ≥ 2.5 mg/mL (4.81 mM) in 10% DMSO / 90% Corn Oil | [1][2] |

Signaling Pathway and Bioorthogonal Application

Biological Mechanism of Action

Crinecerfont acts on the HPA axis. The diagram below illustrates the signaling cascade it modulates.

Conceptual Workflow for Click Chemistry Application

The following diagram outlines a general workflow for using this compound as a click chemistry reagent to create a fluorescent probe for cellular imaging studies.

Experimental Protocol: CuAAC Ligation

The following is a representative protocol for the copper(I)-catalyzed cycloaddition of this compound to an azide-containing molecule (e.g., Azide-Fluorophore). Note: This is a general guideline. Optimization of reactant concentrations, solvent, temperature, and reaction time may be necessary for specific applications.

Materials and Reagents

-

This compound

-

Azide-functionalized molecule of interest (e.g., a fluorescent dye, biotin-azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (Na-Ascorbate)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for protecting biomolecules)

-

Solvent: Dimethyl sulfoxide (DMSO) or a mixture of tert-butanol and water (1:1)

-

Deionized water

-

Nitrogen or Argon gas

-

Purification system (e.g., HPLC, column chromatography)

Procedure

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh immediately before use.

-

(Optional) Prepare a 50 mM stock solution of THPTA in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the desired amount of this compound stock solution (e.g., 10 µL for a final concentration of 1 mM in a 100 µL reaction).

-

Add the azide-functionalized molecule. A slight excess (1.2 to 1.5 equivalents relative to crinecerfont) is often beneficial.

-

Add the solvent (e.g., DMSO or t-BuOH/H₂O) to bring the volume to ~80% of the final reaction volume.

-

(Optional) If using THPTA, add 1 equivalent relative to the copper sulfate (e.g., 1 µL of 50 mM THPTA for a final copper concentration of 0.5 mM). Mix gently.

-

-

Initiation of the Click Reaction:

-

Degas the reaction mixture by bubbling with nitrogen or argon gas for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

Add the CuSO₄ stock solution to the reaction mixture (e.g., 1 µL for a final concentration of 0.5 mM).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 2 µL for a final concentration of 5 mM, a 10-fold excess over copper). The solution may turn a faint yellow/orange color.

-

-

Reaction and Monitoring:

-

Incubate the reaction at room temperature. The reaction is often complete within 1-4 hours but can be left overnight. Incubation can be performed on a shaker or rotator.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or HPLC.

-

-

Purification:

-

Once the reaction is complete, quench it by exposing it to air or by adding a chelating agent like EDTA.

-